molecular formula C24H25N3O2S B11409480 8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11409480
M. Wt: 419.5 g/mol
InChI Key: GDCSISJTWSOCDM-UHFFFAOYSA-N
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Description

8-(4-ETHOXYPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that belongs to the class of thiadiazines.

Preparation Methods

The synthesis of 8-(4-ETHOXYPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrido[2,1-b][1,3,5]thiadiazine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or organometallic compounds.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other thiadiazines and pyridothiadiazines, which share structural similarities but differ in their substituents and functional groups. These differences can lead to variations in their biological activities and applications. For example, 4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is another heterocyclic compound with distinct properties and uses .

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O2S/c1-2-29-20-10-8-19(9-11-20)21-14-23(28)27-16-26(17-30-24(27)22(21)15-25)13-12-18-6-4-3-5-7-18/h3-11,21H,2,12-14,16-17H2,1H3

InChI Key

GDCSISJTWSOCDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CCC4=CC=CC=C4

Origin of Product

United States

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